molecular formula C18H22N6O3 B457233 N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B457233
M. Wt: 370.4g/mol
InChI Key: DIEAZPWXGZYEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic compound that features a unique structure combining adamantane and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Adamantyl Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a reaction between 1-adamantylamine and 3-chloropyrazole under basic conditions.

    Nitration of Pyrazole: The 4-nitro-1H-pyrazole moiety is synthesized by nitrating pyrazole using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the adamantyl pyrazole intermediate with the nitropyrazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole rings can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-amino-1H-pyrazol-1-yl}acetamide

    Substitution: Various substituted pyrazole derivatives

    Hydrolysis: 1-(1-adamantyl)-1H-pyrazol-3-ylamine and 4-nitro-1H-pyrazole-1-acetic acid

Scientific Research Applications

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s adamantane moiety imparts rigidity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, facilitating the compound’s entry into cells. Once inside, the pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 1-adamantyl-3-pyridyl-prop-2-en-1-one

Uniqueness

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE stands out due to its dual pyrazole rings, which provide additional sites for chemical modification and potential biological activity. The combination of adamantane and pyrazole moieties offers a unique structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C18H22N6O3/c25-17(11-22-10-15(9-19-22)24(26)27)20-16-1-2-23(21-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h1-2,9-10,12-14H,3-8,11H2,(H,20,21,25)

InChI Key

DIEAZPWXGZYEBL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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